molecular formula C21H25N3O2 B11657582 N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine CAS No. 361997-92-4

N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine

Cat. No.: B11657582
CAS No.: 361997-92-4
M. Wt: 351.4 g/mol
InChI Key: DMSMAMXEARRJSQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine is a complex organic compound with a molecular formula of C21H25N3O2 This compound features a phthalazine core substituted with a methoxyphenyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Substitution with Methoxyphenyl Group: The phthalazine core is then reacted with 4-methoxyphenyl derivatives under conditions that facilitate electrophilic aromatic substitution.

    Attachment of the Ethylamine Side Chain: The final step involves the reaction of the substituted phthalazine with diethylamine in the presence of a suitable base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the phthalazine core, potentially converting it to a dihydrophthalazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine exerts its effects depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For example, in a biological context, it may bind to a receptor and either activate or inhibit its function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[4-(4-chlorophenyl)phthalazin-1-yl]oxyethanamine
  • N,N-diethyl-2-[4-(4-hydroxyphenyl)phthalazin-1-yl]oxyethanamine
  • N,N-diethyl-2-[4-(4-nitrophenyl)phthalazin-1-yl]oxyethanamine

Uniqueness

N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets compared to its analogs with different substituents.

Properties

CAS No.

361997-92-4

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine

InChI

InChI=1S/C21H25N3O2/c1-4-24(5-2)14-15-26-21-19-9-7-6-8-18(19)20(22-23-21)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3

InChI Key

DMSMAMXEARRJSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC

solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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